![molecular formula C20H23N3O3 B4766789 N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea](/img/structure/B4766789.png)
N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea, also known as BDPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDPU is a urea derivative that acts as a selective antagonist of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, memory, and neuronal plasticity.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium homeostasis, lipid metabolism, and protein folding. N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea binds to the sigma-1 receptor and inhibits its activity, which leads to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea has been shown to modulate various biochemical and physiological processes, including calcium homeostasis, lipid metabolism, and protein folding. N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea has been found to have antidepressant effects in animal models of depression. N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea has also been shown to alleviate neuropathic pain by modulating the activity of the sigma-1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea in lab experiments is its high selectivity for the sigma-1 receptor. This allows for the specific modulation of the sigma-1 receptor without affecting other cellular processes. Additionally, N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea has been extensively studied in animal models and has shown promising results in various diseases. However, one limitation of using N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea in lab experiments is its low solubility, which can make it difficult to administer in vivo. Additionally, the long-term effects of N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea on cellular processes are not well understood and require further investigation.
Zukünftige Richtungen
There are several future directions for the research on N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea. One area of research is the development of more potent and selective sigma-1 receptor antagonists. Additionally, the therapeutic potential of N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea in other diseases, such as cancer and neurodegenerative diseases, needs to be further investigated. The long-term effects of N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea on cellular processes and its potential side effects also require further investigation. Finally, the development of novel drug delivery systems for N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea could improve its administration and efficacy in vivo.
In conclusion, N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea is a urea derivative that acts as a selective antagonist of the sigma-1 receptor. It has shown promising results in various diseases, including Alzheimer's disease, depression, and neuropathic pain. The development of more potent and selective sigma-1 receptor antagonists, as well as the investigation of its therapeutic potential in other diseases, are important future directions for research on N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, depression, and neuropathic pain. The sigma-1 receptor is involved in the regulation of calcium homeostasis, and its dysfunction has been implicated in various neurological disorders. N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea has been found to have antidepressant effects in animal models of depression. N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea has also been shown to alleviate neuropathic pain by modulating the activity of the sigma-1 receptor.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-benzylpiperidin-4-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(22-17-6-7-18-19(12-17)26-14-25-18)21-16-8-10-23(11-9-16)13-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMREXLJGLBENK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(1-benzylpiperidin-4-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.